1-(1-Methylcyclopropanecarbonyl)piperazine
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Overview
Description
1-(1-Methylcyclopropanecarbonyl)piperazine is an organic compound that features a piperazine ring substituted with a 1-methylcyclopropanecarbonyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopropanecarbonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain piperazine derivatives with high yields.
Industrial Production Methods: Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis . These methods are scalable and can produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopropanecarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1-Methylcyclopropanecarbonyl)piperazine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropanecarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Cyclopropylcarbonyl)piperazine
- 1-Methylpiperazine
- 1-Acetylpiperazine
Comparison: 1-(1-Methylcyclopropanecarbonyl)piperazine is unique due to the presence of the 1-methylcyclopropanecarbonyl group, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(1-methylcyclopropyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H16N2O/c1-9(2-3-9)8(12)11-6-4-10-5-7-11/h10H,2-7H2,1H3 |
InChI Key |
WXKTVEVDFVDJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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